molecular formula C25H30N8O2 B1139342 mTOR-IN-1 CAS No. 1207358-59-5

mTOR-IN-1

Cat. No.: B1139342
CAS No.: 1207358-59-5
M. Wt: 474.6 g/mol
InChI Key: WQBAZXIQANTUOY-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

mTOR-IN-1 is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. mTOR is part of two distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which are involved in various cellular processes. This compound has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit mTOR signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mTOR-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactionThe final step involves the coupling of the pyridine derivative with a suitable amine or other nucleophile under specific reaction conditions, such as the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .

Chemical Reactions Analysis

Types of Reactions: mTOR-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities and properties .

Scientific Research Applications

mTOR-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study mTOR signaling pathways and their role in cellular processes.

    Biology: Investigates the role of mTOR in cell growth, proliferation, and metabolism. It is also used to study autophagy and apoptosis.

    Medicine: Explores potential therapeutic applications in cancer treatment, as this compound can inhibit tumor growth by blocking mTOR signaling. It is also studied for its potential in treating metabolic disorders, neurodegenerative diseases, and immune-related conditions.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting mTOR pathways .

Mechanism of Action

mTOR-IN-1 exerts its effects by selectively inhibiting the kinase activity of mTOR. It binds to the catalytic site of mTOR, preventing the phosphorylation of downstream targets such as ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This inhibition disrupts protein synthesis, cell growth, and proliferation. This compound affects both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of mTOR signaling pathways .

Comparison with Similar Compounds

    Rapamycin: An allosteric inhibitor of mTORC1, used as an immunosuppressant and anticancer agent.

    Everolimus: A derivative of rapamycin with similar mTORC1 inhibitory effects, used in cancer therapy and organ transplantation.

    Temsirolimus: Another rapamycin derivative, used in the treatment of renal cell carcinoma.

    Torin1: A selective ATP-competitive inhibitor of mTOR, affecting both mTORC1 and mTORC2 .

Uniqueness of mTOR-IN-1: this compound is unique due to its high selectivity and potency in inhibiting mTOR kinase activity. Unlike rapamycin and its derivatives, which primarily target mTORC1, this compound effectively inhibits both mTORC1 and mTORC2, providing a more comprehensive blockade of mTOR signaling. This makes this compound a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-ethyl-3-[4-[4-[(3S)-3-methylmorpholin-4-yl]-7-pyrimidin-2-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N8O2/c1-3-26-25(34)29-19-7-5-18(6-8-19)22-30-21-15-32(24-27-10-4-11-28-24)12-9-20(21)23(31-22)33-13-14-35-16-17(33)2/h4-8,10-11,17H,3,9,12-16H2,1-2H3,(H2,26,29,34)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBAZXIQANTUOY-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOCC5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C4=NC=CC=N4)C(=N2)N5CCOC[C@@H]5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731332
Record name N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207358-59-5
Record name N-Ethyl-N'-(4-{4-[(3S)-3-methylmorpholin-4-yl]-7-(pyrimidin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl}phenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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